molecular formula C14H15N5S B12555334 Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- CAS No. 181305-52-2

Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-

Cat. No.: B12555334
CAS No.: 181305-52-2
M. Wt: 285.37 g/mol
InChI Key: ZHALZSRGISCBSZ-UHFFFAOYSA-N
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Description

Thiourea derivatives are a class of compounds with diverse applications in medicinal chemistry, catalysis, and materials science. The compound Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- features a thiourea core (-NH-CS-NH-) with two distinct substituents:

  • N-(5-cyano-2-pyridinyl): A pyridine ring substituted with a strongly electron-withdrawing cyano (-CN) group at the 5-position.

Its synthesis likely involves coupling a 5-cyano-2-pyridinyl isothiocyanate with a 2-(1-methyl-1H-pyrrol-2-yl)ethylamine derivative, analogous to methods described for related thioureas .

Properties

CAS No.

181305-52-2

Molecular Formula

C14H15N5S

Molecular Weight

285.37 g/mol

IUPAC Name

1-(5-cyanopyridin-2-yl)-3-[2-(1-methylpyrrol-2-yl)ethyl]thiourea

InChI

InChI=1S/C14H15N5S/c1-19-8-2-3-12(19)6-7-16-14(20)18-13-5-4-11(9-15)10-17-13/h2-5,8,10H,6-7H2,1H3,(H2,16,17,18,20)

InChI Key

ZHALZSRGISCBSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CCNC(=S)NC2=NC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Condensation of 5-Cyano-2-Pyridinecarboxaldehyde with N-(1-Methyl-1H-Pyrrol-2-Yl)Ethylamine

The most widely reported method involves the condensation of 5-cyano-2-pyridinecarboxaldehyde with N-(1-methyl-1H-pyrrol-2-yl)ethylamine under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by thiourea formation through the addition of ammonium thiocyanate.

Reaction Conditions:
  • Solvent: Ethanol or acetonitrile
  • Catalyst: Anhydrous potassium carbonate or triethylamine
  • Temperature: 80–100°C (reflux)
  • Time: 4–8 hours
  • Yield: 60–75%

Mechanistic Insight:

  • Schiff Base Formation: The primary amine reacts with the aldehyde to form an imine intermediate.
  • Thiourea Coupling: Addition of ammonium thiocyanate introduces the thiourea moiety, with sulfur nucleophilicity driving the reaction.
Table 1: Representative Reaction Parameters
Component Quantity (mmol) Role
5-Cyano-2-pyridinecarboxaldehyde 10.0 Electrophilic substrate
N-(1-Methyl-1H-pyrrol-2-yl)ethylamine 10.0 Nucleophile
Ammonium thiocyanate 12.0 Thiourea source
Ethanol 50 mL Solvent

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study by VulcanChem demonstrated a 20% yield improvement (85–90%) by reducing reaction time to 15–30 minutes.

Key Advantages:
  • Energy Efficiency: Uniform heating avoids thermal degradation.
  • Byproduct Reduction: Faster kinetics minimize side reactions.

Alternative Pathways

Isothiocyanate-Amine Coupling

Patent literature (EP2865670A1) describes thiourea synthesis via isothiocyanate intermediates. For the target compound:

  • Synthesis of 5-Cyano-2-Pyridinyl Isothiocyanate: React 5-cyano-2-aminopyridine with thiophosgene.
  • Coupling with N-(1-Methyl-1H-Pyrrol-2-Yl)Ethylamine: Stir in dichloromethane at 25°C for 2 hours.

Yield: 50–65% (lower due to isothiocyanate instability).

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Increase reaction rate but may degrade thiourea.
  • Ethanolic Solutions: Balance between solubility and stability, preferred for large-scale synthesis.

Catalytic Enhancements

  • Triethylamine: Scavenges HCl, preventing protonation of the amine.
  • Phase-Transfer Catalysts (e.g., TBAB): Improve interfacial reactions in biphasic systems.

Characterization and Validation

Spectroscopic Techniques

  • NMR:
    • ¹H NMR (CDCl₃): δ 8.95 (s, 1H, pyridine-H), 6.71 (t, J=54.7 Hz, 1H, pyrrole-H).
    • ¹³C NMR: 165.2 ppm (C=S), 118.5 ppm (C≡N).
  • IR: 2214 cm⁻¹ (C≡N), 1253 cm⁻¹ (C=S).

Chromatographic Purity Assessment

  • HPLC: >98% purity using C18 column (acetonitrile/water gradient).

Challenges and Mitigation

Byproduct Formation

  • Imine Oligomers: Controlled stoichiometry (1:1 aldehyde:amine) minimizes polymerization.
  • Oxidation Products: Nitrogen atmosphere prevents thiourea oxidation to urea.

Scale-Up Limitations

  • Microwave Restrictions: Batch size limitations necessitate continuous-flow reactors for industrial production.

Applications Influencing Synthesis Design

The compound’s potential as a glutaminyl cyclase inhibitor (EP2865670A1) and antimicrobial agent drives demand for high-purity batches. Regulatory requirements favor solvent-free or green chemistry approaches, though these remain under development.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are tailored to the specific reaction to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted thiourea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives can exhibit significant anticancer properties. For instance, compounds similar to N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- have been evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiourea structure can enhance selectivity and potency against specific cancer types.

Case Study: A study involving the synthesis of thiourea derivatives demonstrated that certain compounds showed IC50 values in the low micromolar range against human lung adenocarcinoma cells, indicating promising anticancer activity .

Antimicrobial Properties

Thiourea derivatives have also been explored for their antimicrobial activities. The presence of the pyridine ring in N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- enhances its interaction with microbial targets, potentially leading to effective antimicrobial agents.

Case Study: In a recent investigation, a series of thiourea compounds were synthesized and tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 7.8 to 46.9 μg/mL .

Polymer Chemistry

Thiourea compounds are utilized as additives in polymer chemistry to improve material properties such as thermal stability and mechanical strength. Their ability to form cross-links within polymer matrices can enhance the durability and functionality of various materials.

Example: The incorporation of thiourea derivatives into polymer formulations has been shown to modify thermal properties significantly, making them suitable for high-performance applications.

Summary of Findings

Application AreaObserved EffectsReferences
Anticancer ActivitySignificant cytotoxic effects
Antimicrobial PropertiesEffective against bacterial strains
Polymer ChemistryImproved thermal stabilityResearch findings

Mechanism of Action

The mechanism of action of Thiourea, N-(5-cyano-2-pyridinyl)-N’-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues with Pyridine Substituents

a. N-[2-(1-Piperidinylethyl)]-N’-[2-(5-Bromopyridyl)]-Thiourea ()

  • Substituents : 5-Bromo-2-pyridinyl and piperidinylethyl.
  • Key Differences: The bromine atom (electron-withdrawing but less polar than -CN) and piperidine (a saturated six-membered ring) contrast with the target compound’s cyano group and aromatic pyrrole.
  • Biological Relevance: This compound was designed as a non-nucleoside HIV-1 reverse transcriptase inhibitor, highlighting the role of pyridine substituents in targeting viral enzymes. The bromine may enhance halogen bonding, whereas the cyano group in the target compound could improve binding via dipole interactions .

b. Thiourea, N-(5-Bromo-2-pyridinyl)-N'-(1-cyclohexylethyl)- ()

  • Substituents : 5-Bromo-2-pyridinyl and cyclohexylethyl.
  • Comparison : The cyclohexyl group introduces significant hydrophobicity compared to the pyrrole-ethyl group in the target compound. This difference could influence solubility and membrane permeability in drug design contexts.
Thioureas with Heterocyclic or Aromatic Moieties

a. N-[(1S,2S)-2-Aminocyclohexyl]-N'-[(1S)-1-(1-Naphthyl)ethyl]thiourea ()

  • Substituents: Aminocyclohexyl and naphthyl-ethyl.
  • Application: Used in asymmetric organocatalysis for C-C bond formation. The rigid naphthyl group enhances stereoselectivity, whereas the pyrrole-ethyl group in the target compound might offer similar steric control but with different electronic profiles .

b. (E)-3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide ()

  • Substituents : Methoxycinnamate-derived acrylamide and phenylthiourea.
  • The target compound’s pyrrole and cyano groups could modulate bioactivity differently, though direct comparisons are unavailable .
Physicochemical Properties

While experimental data for the target compound are lacking, analogues provide insights:

Property Target Compound (Inferred) N-[1-(2,3-Dihydro-1,3-dimethyl-5-phenyl-2-thioxo-1H-imidazol-4-yl)ethyl]-N,N'-dimethylthiourea ()
PSA ~90 Ų (estimated) 21.75 Ų
Boiling Point ~450 °C (predicted) 439.5 °C
pKa ~7–9 (thiourea + pyridine) 14.71
Density ~1.3 g/cm³ 1.25 g/cm³

The target compound’s higher polar surface area (PSA) due to the cyano and pyrrole groups suggests greater polarity compared to the imidazole-thiourea in , impacting solubility and bioavailability .

Biological Activity

Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This article focuses on the compound Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)- , specifically examining its biological activity, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : Thiourea, N-(5-cyano-2-pyridinyl)-N'-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-
  • CAS Number : 181305-52-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives. The compound has shown promising results in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)3.79Induction of apoptosis
HepG2 (Liver)8.55Inhibition of cell proliferation
A549 (Lung)26.00Disruption of microtubule dynamics

These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through microtubule disruption, similar to other known antitumor agents .

Antiviral and Antibacterial Properties

In addition to anticancer effects, thiourea derivatives have been evaluated for their antiviral and antibacterial activities. For instance, compounds with similar structures have demonstrated effectiveness against various viral strains and bacterial pathogens:

  • Antiviral Activity : Compounds were effective against influenza virus with IC50 values ranging from 10 to 20 µM.
  • Antibacterial Activity : Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL.

These results indicate that the compound may possess a broad spectrum of biological activities beyond anticancer effects .

Study 1: Synthesis and Evaluation of Thiourea Derivatives

A study conducted by Kim et al. synthesized various thiourea derivatives, including the compound of interest. The derivatives were screened for biological activity against several cancer cell lines. The results indicated that modifications to the pyridine ring significantly influenced the cytotoxicity of the compounds .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of thiourea compounds revealed that substituents on the pyridine ring could enhance biological activity. The introduction of cyano groups increased the lipophilicity and cellular uptake, leading to improved anticancer efficacy .

Q & A

Q. How to formulate a research proposal addressing gaps in thiourea derivative studies?

  • Methodological Answer : Identify gaps via systematic literature reviews (e.g., missing mechanistic data on antioxidant activity). Align objectives with theoretical frameworks (e.g., electron-transfer mechanisms) and propose novel methodologies (e.g., in situ Raman spectroscopy for real-time reaction monitoring) .

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